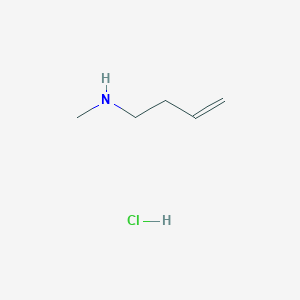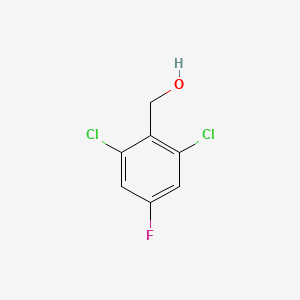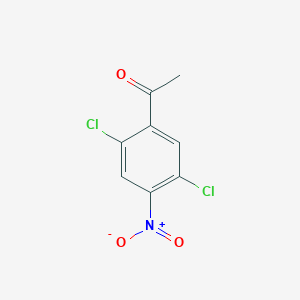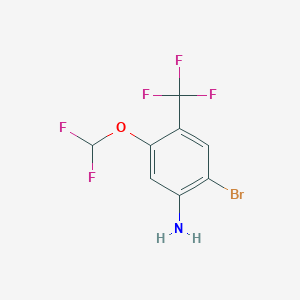
2-(3,3,3-Trifluoropropyl)aniline
Descripción general
Descripción
2-(3,3,3-Trifluoropropyl)aniline is an organic compound . It is part of American Elements’s comprehensive catalog of life science products .
Synthesis Analysis
The synthesis of anilines, including this compound, involves various methods such as direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of secondary amines . A specific synthesis method for this compound is not found in the search results.Molecular Structure Analysis
The molecular formula of this compound is C9H10F3N . Its molecular weight is 189.18 . The InChI code is 1S/C9H10F3N/c10-9(11,12)5-4-7-2-1-3-8(13)6-7/h1-3,6H,4-5,13H2 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Approaches : The ortho-, meta-, and para-isomers of (3,3,3-trifluoropropyl)aniline have been synthesized from corresponding nitrobenzaldehydes, highlighting key steps like the transformation of carboxylic groups into trifluoromethyl groups (Trofymchuk et al., 2015).
- Spectroscopic and Electronic Structure Analysis : Studies using FTIR, FT-Raman spectra, and quantum chemical electronic structure investigations provide detailed insights into the vibrational, structural, and electronic properties of trifluoromethyl)aniline derivatives (Arjunan et al., 2011).
- Visible-Light-Induced Radical Trifluoromethylation : Research demonstrates the potential of visible-light-promoted radical trifluoromethylation of free anilines, including (3,3,3-trifluoropropyl)aniline, offering a route to valuable fluorine-containing molecules (Xie et al., 2014).
Applications in Catalysis and Organic Chemistry
- Enhanced Electrochemical CO2 Reduction : Certain rhenium(I) fac-tricarbonyl complexes with (3,3,3-trifluoropropyl)aniline functionalities have been shown to effectively catalyze CO2 reduction (Talukdar et al., 2020).
- Development of Fluorogenic Small Substrates : Anilines with 3,3,3-trifluoropropenyl substituents have been synthesized for use as fluorogenic substrates in biochemical assays (Ogawa et al., 2017).
- Synthesis of Small Fluorescent Molecules : Anilines substituted with 3,3,3-trifluoroprop-1-enyl groups have been developed as fluorophores, demonstrating significant applications in fluorescence imaging and sensing (Ogawa et al., 2019).
Potential in Sensor Technology
- Potentiometric Sensors : The inductive effect on the pK(a) of poly(aniline) has been exploited to create sensors, where derivatives like (3,3,3-trifluoropropyl)aniline could play a role in enhancing sensor capabilities (Shoji & Freund, 2001).
Safety and Hazards
The safety information for 2-(3,3,3-Trifluoropropyl)aniline indicates that it is dangerous . It may cause harm if swallowed, in contact with skin, or if inhaled . It may also cause skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2-(3,3,3-trifluoropropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c10-9(11,12)6-5-7-3-1-2-4-8(7)13/h1-4H,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJQZQUKDHVIPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




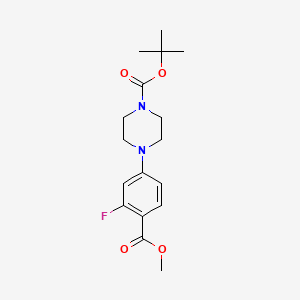
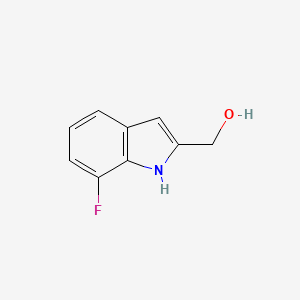
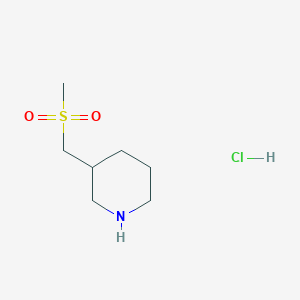
![2-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1447672.png)
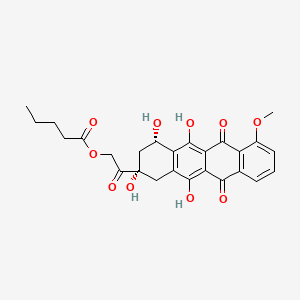

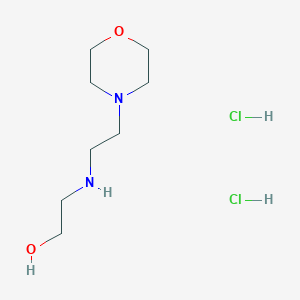
![3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447676.png)
